2-(Cyclopropylamino)ethanol
Description
Historical Context and Discovery
The development of this compound reflects the broader evolution of cyclopropane chemistry that began in the late 19th century. The foundational work on cyclopropane itself dates back to 1882, when Austrian chemist August Freund first synthesized this three-membered ring system. This pioneering achievement established the groundwork for subsequent investigations into cyclopropyl-containing compounds and their unique chemical properties.
The synthesis of cyclopropane amino acids and related derivatives emerged as a significant research area following the establishment of fundamental cyclopropanation methodologies. The development of these synthetic approaches provided the necessary tools for creating compounds like this compound, which incorporates both the cyclopropyl motif and amino alcohol functionality. The historical progression from simple cyclopropane synthesis to complex amino alcohol derivatives represents decades of methodological advancement and structural optimization.
Early investigations into cyclopropyl amino compounds were motivated by their potential applications in peptide chemistry and pharmaceutical development. The unique conformational properties of the cyclopropyl ring, combined with its resistance to certain metabolic processes, made these compounds attractive targets for drug discovery efforts. The specific synthesis of this compound emerged from this broader research context, as scientists sought to combine the beneficial properties of cyclopropyl groups with the versatile reactivity of amino alcohols.
The compound's appearance in chemical databases and commercial availability represents a relatively recent development, with systematic cataloging occurring primarily in the 21st century. This timeline reflects the maturation of synthetic methodologies sufficient to produce such compounds in useful quantities for research applications. The establishment of standardized nomenclature and chemical identification numbers facilitated broader research access and collaborative studies across multiple institutions.
Nomenclature and Chemical Classification
This compound operates under a systematic nomenclature that reflects its structural components and functional group arrangement. The compound is formally identified by the Chemical Abstracts Service number 35265-06-6, which provides unambiguous identification within chemical databases and regulatory frameworks. Alternative names include 2-cyclopropylamino-ethanol and 2-(cyclopropylamino)ethan-1-ol, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy.
The systematic name follows International Union of Pure and Applied Chemistry conventions, beginning with the longest carbon chain containing the primary functional group. In this case, the ethanol backbone serves as the parent structure, with the cyclopropylamino substituent designated at the 2-position. This nomenclature system ensures consistent identification across different research contexts and facilitates precise communication within the scientific community.
From a chemical classification perspective, this compound belongs to the amino alcohol family, characterized by the presence of both amino and hydroxyl functional groups within the same molecule. This dual functionality places the compound in a versatile category that bridges amine chemistry and alcohol chemistry, enabling participation in reactions characteristic of both functional group classes. The secondary amine classification arises from the nitrogen atom bearing two carbon substituents: the ethanol chain and the cyclopropyl ring.
The compound also falls within the broader category of cyclopropyl derivatives, a class distinguished by the presence of the three-membered ring system. Cyclopropyl compounds exhibit unique chemical and physical properties due to the geometric constraints and electronic characteristics of the strained ring system. These properties often translate into enhanced biological activity and altered pharmacokinetic profiles when incorporated into bioactive molecules.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical science, reflecting its utility as both a synthetic intermediate and a compound of independent interest. In organic synthesis applications, the compound serves as a versatile building block for constructing more complex molecular architectures. The presence of multiple reactive sites enables diverse chemical transformations, including oxidation reactions that convert the alcohol to aldehydes or carboxylic acids, and nucleophilic substitution reactions that modify the amino group.
Medicinal chemistry research has identified this compound as a compound of particular interest due to its potential interactions with neurotransmitter systems. The structural similarity to other bioactive amines suggests possible modulatory effects on serotonin and dopamine pathways, positioning the compound as a candidate for investigating treatments for mood disorders and neurodegenerative diseases. This biological relevance has motivated extensive structure-activity relationship studies aimed at optimizing therapeutic potential while minimizing unwanted effects.
The compound's role in advancing synthetic methodology represents another significant research dimension. The synthesis of this compound requires sophisticated cyclopropanation techniques and amino alcohol formation strategies, contributing to the development of improved synthetic protocols. These methodological advances benefit the broader chemical community by providing more efficient routes to structurally complex targets and expanding the accessible chemical space for drug discovery efforts.
| Research Application | Specific Use | Significance |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule construction | Enables access to diverse structural targets |
| Medicinal Chemistry | Neurotransmitter system modulation studies | Potential therapeutic applications |
| Synthetic Methodology | Cyclopropanation and amino alcohol formation | Advances in chemical synthesis techniques |
| Structure-Activity Studies | Investigation of biological activity patterns | Optimization of pharmaceutical properties |
Contemporary research initiatives continue to explore novel applications for this compound, particularly in the context of developing new pharmaceutical agents and improving existing synthetic methodologies. The compound's unique structural features provide opportunities for investigating fundamental questions about molecular recognition, metabolic stability, and biological activity modulation. These ongoing studies contribute to the expanding knowledge base surrounding cyclopropyl amino alcohols and their potential contributions to chemical science and medicine.
The integration of computational chemistry approaches with experimental investigations has further enhanced understanding of this compound's properties and behavior. Molecular modeling studies provide insights into conformational preferences, electronic distributions, and potential binding interactions that guide experimental design and optimization efforts. This synergistic approach between theoretical and practical research methodologies exemplifies modern chemical research strategies and their application to structurally interesting compounds like this compound.
Properties
IUPAC Name |
2-(cyclopropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYFAIZCVVGXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598073 | |
| Record name | 2-(Cyclopropylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-06-6 | |
| Record name | 2-(Cyclopropylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35265-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopropylamino)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)ethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with ethylene oxide. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
Cyclopropylamine+Ethylene oxide→this compound
Another method involves the reduction of 2-(Cyclopropylamino)acetaldehyde using a suitable reducing agent such as sodium borohydride. This method provides a straightforward route to the target compound with high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and controlled temperature and pressure conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylaminoacetone or cyclopropylaminoacetaldehyde.
Reduction: Formation of cyclopropylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Cyclopropylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound, leading to distinct biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethanolamine Derivatives with Varying Amino Substituents
Ethanolamines with modified amino groups are common structural analogs. Key examples include:
Comparison :
- Steric Effects: Larger substituents (e.g., di-isopropyl in 2-(Diisopropylamino)ethanol) increase steric hindrance, reducing reactivity in nucleophilic reactions compared to 2-(Cyclopropylamino)ethanol.
- Polarity: The cyclopropyl group in this compound introduces ring strain and moderate hydrophobicity, unlike linear alkyl groups in analogs.
- Applications: While most ethanolamine derivatives are used as surfactants or solvents, this compound’s cyclopropane moiety may favor niche applications (e.g., chiral intermediates in drug synthesis) .
Cyclopropyl-Containing Alcohols and Amines
Compounds with cyclopropane rings but differing functional groups provide insights into structural influences:
Comparison :
- Reactivity: The amino group in this compound enhances nucleophilicity compared to the ether or primary alcohol in 2-(Cyclopropoxy)ethanol and 2-Cyclopropylethanol.
Heterocyclic and Pharmaceutical Derivatives
Complex derivatives highlight synthetic versatility:
Comparison :
- Synthetic Complexity: The thiazolone derivative () requires multi-step synthesis (71% yield), whereas this compound’s simpler structure allows easier scalability.
- Chirality: The (S)-enantiomer in underscores the importance of stereochemistry in pharmaceutical efficacy, a factor less explored for this compound.
Biological Activity
2-(Cyclopropylamino)ethanol is an organic compound with the molecular formula C₅H₁₁NO. It belongs to the class of amino alcohols, characterized by the presence of both an amino group and a hydroxyl group. The unique cyclopropyl group attached to the amino group provides distinct chemical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₅H₁₁NO
- CAS Number : 35265-06-6
- Structure : Contains a cyclopropyl ring attached to an amino alcohol backbone.
Synthesis and Reactions
This compound can undergo various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : Can be reduced to yield cyclopropylamine.
- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The cyclopropyl moiety may enhance binding affinity, leading to modulation of biochemical pathways.
Pharmacological Studies
Research indicates that this compound exhibits potential therapeutic properties, particularly in the following areas:
- Neurological Disorders : Investigated for its neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.
- Metabolic Disorders : Shows promise in treating obesity and diabetes through modulation of metabolic pathways.
- Cancer Research : Exhibits activity against certain cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal apoptosis in vitro, suggesting its potential as a neuroprotective agent .
- Antidiabetic Activity : In animal models, the compound has been shown to improve insulin sensitivity and glucose tolerance, indicating potential for diabetes management .
- Cancer Cell Inhibition : Research has indicated that this compound can inhibit the growth of specific cancer cell lines by interfering with receptor tyrosine kinase signaling pathways .
Comparative Analysis
The biological activity of this compound can be compared with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2-(Cyclopropylamino)propanol | Similar structure | Moderate neuroprotective effects |
| Cyclopropylamine | Lacks hydroxyl group | Limited biological versatility |
| 2-(Cyclobutylamino)ethanol | Analogous structure | Different receptor interactions |
Q & A
What are the optimal synthetic routes for 2-(Cyclopropylamino)ethanol, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting cyclopropylamine with ethylene oxide or glycidol under controlled pH (8–10) and temperature (40–60°C) yields the target compound. Solvents like ethanol or dichloromethane are critical for stabilizing intermediates, with yields optimized by slow addition of reagents and inert atmospheres to prevent side reactions . Reaction monitoring via TLC or HPLC ensures purity (>90%), and post-synthetic purification (e.g., column chromatography) removes byproducts like unreacted cyclopropylamine.
How does the cyclopropylamino moiety in this compound influence its biological activity compared to other amino alcohols?
Advanced Research Question
The cyclopropyl group introduces ring strain and conformational rigidity, enhancing binding affinity to targets like enzymes or GPCRs. For instance, cyclopropane’s sp²-hybridized carbons facilitate hydrophobic interactions with protein pockets, as observed in analogs showing 2–5× higher activity than linear alkylamino derivatives . Comparative studies with ethylamino or propylamino analogs reveal reduced metabolic stability in the latter due to increased oxidative susceptibility, highlighting the cyclopropyl group’s role in prolonging half-life .
What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Basic Research Question
Key techniques include:
- NMR : H NMR (δ 1.0–1.2 ppm for cyclopropyl protons; δ 3.6–3.8 ppm for ethanol -OH).
- MS : ESI-MS shows [M+H]⁺ at m/z 116.1 (C₅H₁₁NO).
- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).
Spectral discrepancies (e.g., unexpected splitting in C NMR) may indicate impurities or stereoisomers, requiring further chiral analysis .
How does this compound interact with biological targets, and what molecular modeling approaches validate these interactions?
Advanced Research Question
Docking studies (AutoDock Vina) suggest hydrogen bonding between the ethanol -OH and Asp113 residue in α-glucosidase (binding energy: −7.2 kcal/mol). MD simulations (GROMACS) confirm stable binding over 100 ns, with RMSD < 2.0 Å. Experimental validation via SPR shows a Kₐ of 1.2 × 10⁴ M⁻¹, aligning with computational predictions .
What strategies mitigate solubility challenges of this compound in aqueous systems during in vitro assays?
Advanced Research Question
Co-solvents (e.g., DMSO ≤10% v/v) or cyclodextrin inclusion complexes improve aqueous solubility (from 2.1 mg/mL to 15.6 mg/mL). Micellar solubilization using polysorbate 80 (0.1% w/v) enhances bioavailability in cell culture media, as confirmed by LC-MS recovery rates >95% .
How do structural modifications of this compound affect its pharmacokinetic properties in preclinical models?
Advanced Research Question
N-methylation of the amino group reduces hepatic clearance (CLₕ from 12.3 mL/min/kg to 6.7 mL/min/kg in rats) by blocking CYP450 oxidation. Fluorination at the cyclopropane ring increases plasma half-life (t₁/₂ from 2.1 h to 4.8 h) via enhanced metabolic stability .
What are the primary degradation pathways of this compound under various storage conditions, and how are stable formulations developed?
Basic Research Question
Degradation occurs via:
- Oxidation : Cyclopropane ring opening under O₂, forming aldehydes (detected by GC-MS).
- Hydrolysis : pH-dependent ethanol -OH elimination (t₁/₂ = 14 days at pH 7.4 vs. 2 days at pH 9).
Lyophilized formulations with mannitol (1:1 w/w) and storage at −20°C in amber vials reduce degradation to <5% over 6 months .
How do enantiomeric forms of this compound differ in their pharmacological profiles, and what chiral resolution methods are employed?
Advanced Research Question
The (R)-enantiomer shows 3× higher ACE inhibition (IC₅₀ = 0.8 μM) than the (S)-form. Chiral separation via HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) achieves baseline resolution (Rₛ = 1.5). Enzymatic resolution using lipase B (CAL-B) selectively acylates the (S)-enantiomer with >90% ee .
What computational chemistry approaches predict the reactivity of this compound in novel synthetic applications?
Advanced Research Question
DFT calculations (B3LYP/6-311+G**) identify the nucleophilic amino group (Fukui f⁻ = 0.32) as the primary reactive site. Transition state modeling for SN2 reactions predicts activation energies of 18–22 kcal/mol, validated experimentally by Arrhenius plots (Eₐ = 20.5 kcal/mol) .
How does this compound compare structurally and functionally to related cyclopropane-containing bioactive compounds?
Basic Research Question
Compared to cyclopropaneethanol (CAS 2566-44-1), the amino group in this compound enables hydrogen bonding, increasing solubility (logP 0.8 vs. 1.2) and receptor affinity (e.g., 10× higher α₂-adrenergic binding). Structural analogs like 2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanoic acid (CAS 14461-91-7) exhibit divergent bioactivity due to additional functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
